molecular formula C14H22ClNO B1612940 4-[(Phenethyloxy)methyl]piperidine hydrochloride CAS No. 1185299-23-3

4-[(Phenethyloxy)methyl]piperidine hydrochloride

Cat. No.: B1612940
CAS No.: 1185299-23-3
M. Wt: 255.78 g/mol
InChI Key: GAZUYALFCKAXQZ-UHFFFAOYSA-N
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Description

4-[(Phenethyloxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C14H22ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Phenethyloxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with phenethyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the carbon atom of phenethyl bromide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-[(Phenethyloxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Phenethyloxy)methyl]piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Phenethyloxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Phenylethoxy)methyl]piperidine hydrochloride
  • N-Phenethylpiperidine hydrochloride
  • 4-Phenylpiperidine hydrochloride

Uniqueness

4-[(Phenethyloxy)methyl]piperidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenethyl group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-(2-phenylethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-4-13(5-3-1)8-11-16-12-14-6-9-15-10-7-14;/h1-5,14-15H,6-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZUYALFCKAXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635818
Record name 4-[(2-Phenylethoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185299-23-3
Record name 4-[(2-Phenylethoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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